Ethyl vs. Methyl Physicochemical Properties
The target compound (5-bromo-3-ethyl) exhibits a higher boiling point and lower density compared to its 3-methyl analog, reflecting the increased molecular weight and altered intermolecular interactions conferred by the ethyl substituent. These differences are relevant for purification method selection (distillation cut points) and formulation development .
| Evidence Dimension | Boiling point, density, and calculated logP |
|---|---|
| Target Compound Data | BP: 324.4±44.0 °C (predicted); Density: 1.604±0.06 g/cm³ (predicted); MW: 242.07 |
| Comparator Or Baseline | 5-Bromo-3-methyl analog (CAS 70672-82-1): BP: 312.7 °C at 760 mmHg; Density: 1.71 g/cm³; LogP: 1.894; MW: 228.04 |
| Quantified Difference | ΔBP ≈ +11.7 °C; ΔDensity ≈ -0.106 g/cm³; ΔMW = +14.03 g/mol (ethyl vs. methyl) |
| Conditions | Predicted properties from ChemicalBook (target) and ChemSrc (comparator); both datasets generated using ACD/Labs or analogous prediction engines. |
Why This Matters
Procurement decisions for intermediate-scale synthesis require the correct boiling point for distillation planning and correct density for solvent extraction optimization; using the methyl analog as a substitute introduces quantifiable deviations in both parameters.
